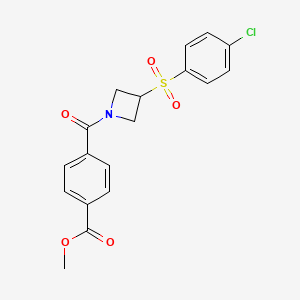

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

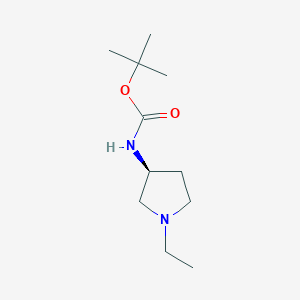

“Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound. It is a type of azetidine, which are building blocks for polyamines . Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis Analysis

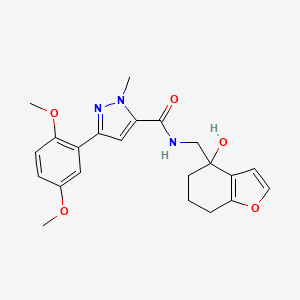

The synthesis of azetidines often involves the use of epoxides as starting materials . For example, 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine was synthesized in two steps: the first step was the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-i Pr 3 C 6 H 2 SO 2 NH 2) .Molecular Structure Analysis

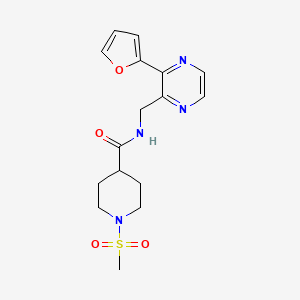

The molecular structure of “this compound” is complex, containing various functional groups including a sulfonyl group, a carbonyl group, and a benzoate group.Chemical Reactions Analysis

Azetidines are used in anionic and cationic ring-opening polymerizations . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be difficult to control, but the resulting polymers have many important applicationsScientific Research Applications

Docking Studies and Crystal Structure Analysis

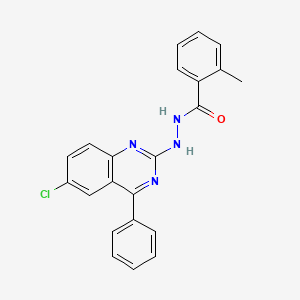

Research on tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl groups, involved docking studies and X-ray crystallography to understand their orientations and interactions within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Environmental Monitoring

Methods for determining herbicides and their transformation products in environmental waters highlight the importance of monitoring chemical residues in agricultural contexts. Such methodologies are critical for assessing the environmental impact of synthetic chemicals (Laganà et al., 2002).

Inhibition of Na+/H+ Exchanger

Benzoylguanidines have been explored for their potential in treating acute myocardial infarction due to their ability to inhibit the Na+/H+ exchanger, indicating therapeutic applications in cardiovascular diseases (Baumgarth et al., 1997).

Catalysis and Organic Synthesis

Research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the development of novel catalytic processes for the synthesis of fluorinated organic molecules, which are important in medicinal chemistry (Mejía & Togni, 2012).

Microbial Degradation

Studies on the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil provide insights into bioremediation strategies for removing pesticide residues from the environment (Sharma et al., 2012).

Mechanism of Action

Target of Action

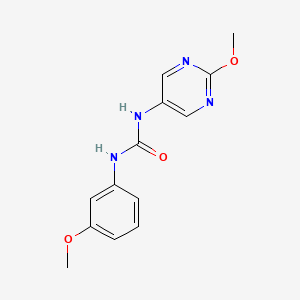

The compound contains a sulfonyl azetidine moiety, which is a common structural motif in many biologically active compounds .

Mode of Action

The presence of the sulfonyl azetidine moiety suggests that it may interact with its targets through a nucleophilic substitution mechanism .

Biochemical Pathways

Compounds containing sulfonyl azetidine moieties have been found to exhibit diversified biological and pharmacological activity .

Result of Action

Compounds with similar structures have been found to exhibit a variety of therapeutic properties .

Properties

IUPAC Name |

methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWOJWZDQXEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)

![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)

![Ethyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2781129.png)

![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2781134.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)